Product packaging for Artoindonesianin V(Cat. No.:)

Artoindonesianin V

Cat. No.: B1248260
M. Wt: 570.7 g/mol
InChI Key: RCSUVVNGRJMHQT-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Artoindonesianin V is a prenylated flavonoid (PF), a class of specialized metabolites primarily isolated from plants of the Artocarpus genus within the Moraceae family . These compounds are characterized by a flavonoid skeleton with an attached lipophilic prenyl side chain, a structural feature that significantly enhances their affinity for biological membranes and interaction with cellular targets compared to their non-prenylated counterparts . PFs like this compound are of significant interest in medicinal chemistry and drug discovery due to their broad spectrum of reported pharmacological activities . Research on analogous compounds has demonstrated promising anti-cancer effects, including cytotoxic activity against murine leukemia cells, suggesting its potential application in oncology research . Furthermore, prenylated flavonoids are investigated for their anti-diabetic properties, such as the inhibition of enzymes like α-glucosidase, and for their anti-inflammatory, antimicrobial, and antioxidant activities . The lipophilic nature of this compound, conferred by its prenyl group, makes it a subject of interest for studying its mechanism of action, which may involve the inhibition of specific enzymes or key signaling pathways within cells . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or human use, and does not undergo the rigorous validation and regulatory oversight required for clinical applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H38O7 B1248260 Artoindonesianin V

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C35H38O7

Molecular Weight

570.7 g/mol

IUPAC Name

22-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7,8,15-tetrahydroxy-19,19-dimethyl-10-prop-1-en-2-yl-2,20-dioxapentacyclo[12.8.0.03,12.04,9.016,21]docosa-1(14),3(12),4(9),5,7,15,17,21-octaen-13-one

InChI

InChI=1S/C35H38O7/c1-17(2)9-8-10-19(5)11-12-21-32-20(13-14-35(6,7)42-32)29(38)28-30(39)23-15-22(18(3)4)26-27(34(23)41-33(21)28)24(36)16-25(37)31(26)40/h9,11,13-14,16,22,36-38,40H,3,8,10,12,15H2,1-2,4-7H3/b19-11+

InChI Key

RCSUVVNGRJMHQT-YBFXNURJSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC1=C2C(=C(C3=C1OC4=C(C3=O)CC(C5=C4C(=CC(=C5O)O)O)C(=C)C)O)C=CC(O2)(C)C)/C)C

Canonical SMILES

CC(=CCCC(=CCC1=C2C(=C(C3=C1OC4=C(C3=O)CC(C5=C4C(=CC(=C5O)O)O)C(=C)C)O)C=CC(O2)(C)C)C)C

Synonyms

artoindonesianin V

Origin of Product

United States

Discovery and Isolation of Artoindonesianin V

Botanical Sources

Artoindonesianin V has been successfully isolated from several species within the Artocarpus genus. The primary sources are concentrated in specific tissues of these tropical trees.

Artocarpus champeden (Heartwood, Root, Root Bark)

The first reported isolation of this compound was from the heartwood of Artocarpus champeden, a tree commonly known as cempedak. researchgate.netnih.gov In a 2004 study, researchers identified this compound alongside a related new compound, Artoindonesianin U. nih.gov The structures of these new flavones were determined using spectroscopic methods. In that study, other known isoprenylated flavonoids, including 5'-hydroxycudraflavone A, cyclocommunin, and artonin B, were also isolated from the same heartwood extract. nih.gov

While this compound itself was identified in the heartwood, the roots and root bark of A. champeden have also been a source of many related prenylated flavones. For instance, Artoindonesianins A and B were isolated from the root of this species. researchgate.net Further studies on the heartwood have yielded additional analogues, namely Artoindonesianins Q, R, S, and T. nih.govresearchgate.net

Artocarpus altilis (Stem Bark)

This compound has also been identified in Artocarpus altilis, commonly known as breadfruit. nih.govsmujo.id Researchers isolated the compound from the stem bark extracts of this species. nih.gov Its isolation was reported along with five other prenylated flavones: a new compound named hydroxyartocarpin, and the known compounds artocarpin (B207796), morusin, cycloartobiloxanthone, and cycloartocarpin A. nih.gov The presence of this compound in A. altilis highlights the chemotaxonomic link between different species of the Artocarpus genus. upm.edu.myresearchgate.nettjnpr.orgresearchgate.net

Other Related Artocarpus Species and Analogues

The "Artoindonesianin" name designates a series of structurally related prenylated flavonoids found almost exclusively within the Artocarpus genus. These analogues share a common flavonoid backbone but differ in their substitution patterns and the nature of their isoprenyl groups. Their discovery across multiple Artocarpus species underscores the genus's role as a prolific source of these compounds.

Isolation and Purification Strategies

The isolation of this compound is a multi-step process that begins with the extraction of plant material and culminates in the purification of the final compound. This process relies heavily on chromatographic techniques to separate the complex mixture of phytochemicals present in the crude extract. The entire procedure is meticulously guided by bioassays to ensure that the fractions containing the most potent cytotoxic compounds are carried forward for further purification.

Chromatographic Methods

The separation of this compound from the crude extract of Artocarpus champeden involves a series of chromatographic techniques. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase. The process typically starts with less sophisticated, high-capacity methods and progresses to high-resolution techniques for final purification.

Initially, the dried and powdered heartwood of A. champeden is extracted with solvents like methanol (B129727) or acetone (B3395972). This crude extract is then partitioned, often with ethyl acetate (B1210297), to obtain a fraction enriched with flavonoid compounds. This ethyl acetate extract serves as the starting material for the chromatographic separation. researchgate.net

The common chromatographic workflow for isolating flavonoids from Artocarpus species includes:

Vacuum Liquid Chromatography (VLC): The ethyl acetate extract is often first subjected to VLC on a silica (B1680970) gel column. This technique allows for a rapid, initial separation of the extract into several main fractions based on polarity. A step-gradient of solvents, typically mixtures of n-hexane and ethyl acetate of increasing polarity, is used to elute the compounds.

Column Chromatography (CC): Fractions obtained from VLC that show significant bioactivity are further purified using conventional column chromatography, again typically with silica gel as the stationary phase. The separation is refined by using a more gradual gradient of solvents, such as n-hexane-ethyl acetate or chloroform-methanol systems. undikma.ac.idunpad.ac.id

Preparative Thin Layer Chromatography (PTLC): For finer separation of compounds within a bioactive fraction, PTLC is employed. The fraction is applied as a band onto a silica gel plate and developed with an appropriate solvent system. The separated bands corresponding to individual compounds are then scraped off the plate and the compound is eluted with a suitable solvent.

High-Performance Liquid Chromatography (HPLC): While not explicitly detailed in the initial isolation of this compound, reversed-phase HPLC is a standard final purification step for flavonoids from Artocarpus. unpad.ac.idmdpi.com It offers high resolution and is used to achieve the high degree of purity required for structural elucidation and bioassays.

Table 1: Chromatographic Methods Used in the Isolation of Flavonoids from Artocarpus Species
TechniqueStationary PhaseTypical Mobile Phase (Eluent)Purpose
Vacuum Liquid Chromatography (VLC)Silica Geln-Hexane / Ethyl Acetate (Step-gradient)Initial fractionation of crude extract
Column Chromatography (CC)Silica Geln-Hexane / Ethyl Acetate (Gradient)Further separation of active fractions
Preparative Thin Layer Chromatography (PTLC)Silica Gel GF254Chloroform / Methanol or n-Hexane / AcetonePurification of compounds from enriched fractions
High-Performance Liquid Chromatography (HPLC)Reversed-phase (e.g., C18)Methanol / Water (Gradient)Final purification and purity analysis

Bioassay-Guided Fractionation Approaches

The isolation of this compound is a prime example of a bioassay-guided fractionation process. researchgate.netnih.govnih.gov This strategy involves systematically testing the biological activity of all fractions generated during the separation process and using this activity data to guide the subsequent purification steps. For this compound, the guiding bioassay was its cytotoxicity against murine P-388 leukemia cells. nih.govresearchgate.net

The process begins by testing the crude extract for cytotoxic activity. If the extract is active, it is then fractionated using a chromatographic technique like VLC. Each of these fractions is then tested in the P-388 cytotoxicity assay. Only the fractions that exhibit strong activity are selected for further separation. This cycle of separation and bioassay is repeated until a pure, active compound is isolated.

In the case of this compound, it was found to exhibit potent cytotoxicity with an IC₅₀ value of 0.5 µg/mL against the P-388 cell line. researchgate.net This high potency would have been the key indicator used to track the compound through the various stages of chromatographic separation. This targeted approach is highly efficient as it focuses purification efforts solely on the biologically active constituents of the extract, saving time and resources that might otherwise be spent isolating inactive compounds. smujo.id

Table 2: Bioassay-Guided Fractionation Data for this compound
CompoundBioassayCell LineResult (IC₅₀)Reference
This compoundCytotoxicity AssayMurine Leukemia P-3880.5 µg/mL researchgate.net

Structural Elucidation of Artoindonesianin V

Spectroscopic Analysis Techniques

The structural framework of Artoindonesianin V was pieced together using a suite of spectroscopic methods. Each technique provided unique and complementary information, allowing for the comprehensive characterization of the molecule. The elucidation was based on evidence from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy was central to defining the precise structure of this compound. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments, the carbon skeleton and the placement of protons and substituents were established. researchgate.netnih.govnih.gov

¹H NMR Spectroscopy : The proton NMR spectrum provides information on the number of different types of protons and their immediate electronic environment. For a complex prenylated flavone (B191248) like this compound, the ¹H NMR spectrum would reveal characteristic signals for aromatic protons on the flavonoid A and B rings, protons of the multiple isoprenyl side chains (including vinyl protons and methyl singlets), and the distinct signals of hydroxyl groups.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum indicates the number of unique carbon atoms in the molecule. The spectrum for this compound would show distinct signals for the carbonyl carbon (C-4), carbons of the aromatic rings, and the aliphatic carbons of the isoprenyl units. The chemical shifts of these carbons help to identify the flavonoid core and the nature of its substituents.

2D-NMR Spectroscopy : To assemble the molecular puzzle, 2D-NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable. These experiments establish connectivity between atoms. For instance, COSY would reveal proton-proton couplings within the aromatic rings and isoprenyl units. HSQC correlates protons with their directly attached carbons, while HMBC shows correlations between protons and carbons over two to three bonds, which is crucial for connecting the isoprenyl groups to the flavonoid skeleton and linking the A and B rings.

Mass spectrometry was employed to determine the molecular weight and elemental composition of this compound. researchgate.netresearchgate.netnih.gov

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) : This technique provides a highly accurate mass measurement of the parent ion. For this compound, HRESIMS analysis would have been used to confirm its molecular formula, C₃₅H₃₈O₇. The precise mass measurement allows for the unambiguous determination of the elemental composition, which is a critical first step in the structural elucidation process.

Infrared (IR) spectroscopy was utilized to identify the functional groups present in the this compound molecule. researchgate.netresearchgate.net The IR spectrum would display characteristic absorption bands corresponding to:

Hydroxyl groups (-OH) : A broad absorption band in the region of 3200-3600 cm⁻¹.

Carbonyl group (C=O) : A strong, sharp absorption band around 1650 cm⁻¹, characteristic of a flavonoid's C-4 ketone.

Aromatic C=C bonds : Absorptions in the 1450-1600 cm⁻¹ region.

C-O bonds : Signals in the fingerprint region, typically between 1000-1300 cm⁻¹.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is characteristic of the flavonoid chromophore system. researchgate.net The UV spectrum of this compound, recorded in methanol (B129727), typically shows two major absorption bands.

Band I : Appears in the 300-400 nm range and is associated with the B-ring cinnamoyl system.

Band II : Appears in the 240-280 nm range and corresponds to the A-ring benzoyl system.

For this compound, reported absorption maxima (λmax) include peaks at approximately 293 nm and 383 nm, confirming its flavone structure. researchgate.net

Comparative Structural Analysis with Known Analogues

The structural elucidation of this compound was significantly aided by comparing its spectroscopic data with those of known, structurally similar compounds isolated from the same source, Artocarpus champeden. researchgate.netnih.gov Among the co-isolated flavonoids were Artoindonesianin U, 5'-hydroxycudraflavone A, cyclocommunin, and artonin B. nih.gov

This comparative approach is powerful because many Artocarpus flavonoids share a common structural backbone. By analyzing the subtle differences in the NMR and MS data between this compound and these known analogues, researchers could deduce the specific substitution patterns and stereochemistry of the new compound. For example, shifts in the signals of aromatic protons or carbons in the NMR spectra can pinpoint the location of a prenyl group, while differences in molecular weight and fragmentation patterns in the mass spectra can reveal variations in the number and type of substituents.

Challenges in Structural Determination of Complex Prenylated Flavones

The structural determination of complex prenylated flavones like this compound presents several inherent challenges:

Structural Diversity : Prenylated flavonoids are a large and structurally diverse group of natural products. The prenyl groups can vary in length (e.g., prenyl, geranyl) and can be attached at various positions on the flavonoid skeleton.

Positional Isomerism : The multiple hydroxyl groups and the numerous available carbon atoms on the flavonoid core allow for a large number of possible positional isomers for the prenyl substituents. Distinguishing between these isomers requires meticulous 2D-NMR analysis, particularly long-range HMBC correlations.

Complex Cyclization : Prenyl side chains can undergo secondary modifications, such as oxidation and cyclization with adjacent hydroxyl groups, to form additional pyran or furan rings. Determining the nature and location of these cyclizations adds another layer of complexity to the structural elucidation process.

Stereochemistry : The formation of new chiral centers, particularly in cyclized derivatives, requires the determination of relative and absolute stereochemistry, which can be challenging and may necessitate advanced NMR techniques (like NOESY or ROESY) or X-ray crystallography.

Biosynthesis of Prenylated Flavonoids

General Flavonoid Biosynthesis Pathway

Flavonoids are a diverse class of plant secondary metabolites characterized by a C6-C3-C6 skeleton. nih.govresearchgate.net Their biosynthesis is a well-studied process that involves the convergence of the shikimate and acetate (B1210297) pathways. oup.com

The journey to flavonoid synthesis begins with the phenylpropanoid pathway. wikipedia.orgfrontiersin.org This pathway converts the aromatic amino acid phenylalanine, which is produced via the shikimate pathway, into 4-coumaroyl-CoA, a key precursor for a multitude of natural products. wikipedia.orgwikipedia.org

The initial steps are often referred to as the general phenylpropanoid pathway and involve three key enzymes: nih.gov

Phenylalanine ammonia-lyase (PAL): This enzyme catalyzes the first committed step, which is the deamination of phenylalanine to produce trans-cinnamic acid. nih.govfrontiersin.org

Cinnamate (B1238496) 4-hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H, hydroxylates trans-cinnamic acid to generate p-coumaric acid. nih.govfrontiersin.org

4-coumarate:CoA ligase (4CL): This enzyme activates p-coumaric acid by adding a coenzyme A (CoA) molecule, forming p-coumaroyl-CoA. nih.govfrontiersin.org

This activated molecule, p-coumaroyl-CoA, stands at a critical junction, ready to be channeled into various biosynthetic routes, including the flavonoid pathway. wikipedia.org

The entry point into the flavonoid-specific pathway is governed by the enzyme chalcone (B49325) synthase (CHS). nih.govmdpi.com CHS is a type III polyketide synthase that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. nih.govresearchgate.net This reaction forms the characteristic C15 backbone of flavonoids, yielding an open-chain intermediate known as naringenin (B18129) chalcone. nih.govnih.gov

Following its synthesis, the chalcone is acted upon by chalcone isomerase (CHI). nih.govnih.gov CHI catalyzes a stereospecific intramolecular cyclization of the naringenin chalcone to form the tricyclic (2S)-flavanone, naringenin. mdpi.comnih.gov This reaction is crucial as it establishes the core flavonoid structure. biotech-asia.org Naringenin then serves as a central precursor for various classes of flavonoids, including flavones, flavonols, and anthocyanins, through the action of a host of downstream enzymes. nih.govnih.gov In some cases, a chalcone isomerase-like protein (CHIL) can interact with CHS and CHI to enhance the efficiency and specificity of the reaction, reducing the formation of by-products. osti.govoup.com

Prenylation Pathways

The structural diversity and often the enhanced biological activity of flavonoids like Artoindonesianin V are achieved through prenylation—the attachment of isoprenoid side chains. researchgate.netmdpi.com The building blocks for these prenyl groups, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are synthesized via two independent pathways in plants. frontiersin.orgnih.gov

Located primarily in the cytosol, the Mevalonic Acid (MVA) pathway begins with the condensation of three molecules of acetyl-CoA. nih.govethz.ch A series of enzymatic steps, including the key rate-limiting reaction catalyzed by 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), leads to the formation of mevalonic acid. nih.govyoutube.com Subsequent phosphorylation and decarboxylation steps convert mevalonic acid into the five-carbon unit, IPP. youtube.comfrontiersin.org The MVA pathway is generally responsible for producing precursors for cytosolic isoprenoids such as sterols and sesquiterpenes. nih.govnih.gov

Key Enzymes in the MVA Pathway nih.gov

Enzyme Abbreviation Function
Acetoacetyl-CoA thiolase AACT Condenses two molecules of acetyl-CoA.
HMG-CoA synthase HMGS Forms HMG-CoA from acetoacetyl-CoA and acetyl-CoA.
HMG-CoA reductase HMGR Reduces HMG-CoA to mevalonate (B85504) (rate-limiting step).
Mevalonate kinase MK Phosphorylates mevalonate.
Phosphomevalonate kinase PMK Adds a second phosphate (B84403) group.

The Methylerythritol Phosphate (MEP) pathway, also known as the mevalonate-independent pathway, operates within the plastids of plant cells. frontiersin.orgcsic.es It starts with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate, catalyzed by 1-deoxy-D-xylulose-5-phosphate synthase (DXS), which is a key regulatory point. frontiersin.orgoup.com A series of subsequent reactions, involving enzymes like 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), ultimately produces both IPP and DMAPP. biorxiv.orgrsc.org This pathway typically supplies the precursors for plastidial isoprenoids, including carotenoids, chlorophylls, and monoterpenes. frontiersin.orgoup.com While the MVA and MEP pathways are spatially separate, there is evidence of cross-talk and exchange of intermediates between the cytosol and plastids. nih.govcsic.es

The final and crucial step in the biosynthesis of prenylated flavonoids is the attachment of a prenyl group (like DMAPP or its derivatives) to the flavonoid core. This reaction is catalyzed by a class of enzymes known as prenyltransferases (PTs). researchgate.netmdpi.com These enzymes are responsible for the remarkable structural diversity of compounds like this compound. mdpi.comnih.gov

Flavonoid prenyltransferases (FPTs) exhibit a high degree of regiospecificity , meaning they catalyze the attachment of the prenyl group to a specific position on the flavonoid's aromatic rings. researchgate.netresearchgate.net For instance, a prenyltransferase might specifically target the C-6 or C-8 position of the A-ring, or other positions on the B-ring. researchgate.net Furthermore, some PTs display stereospecificity , selectively acting on one stereoisomer of a flavonoid substrate, such as preferentially prenylating (2S)-flavanones. researchgate.netmdpi.com This precise control by prenyltransferases is fundamental in generating the specific chemical structure of this compound and other bioactive prenylated flavonoids found in nature. nih.gov

Proposed Biosynthetic Routes for this compound and Related Prenylated Flavones

The biosynthesis of this compound, a complex prenylated flavone (B191248) found in various Artocarpus species, is a multi-step process that begins with the general flavonoid pathway and is followed by specific modification reactions. researchgate.netindexcopernicus.comsmujo.id These modifications, primarily prenylation, are catalyzed by prenyltransferase enzymes and contribute significantly to the vast structural diversity of flavonoids found in nature. mdpi.com The proposed biosynthetic route is not unique to this compound but is shared among many related prenylated flavones, which are often co-isolated from the same plant sources. smujo.idsmujo.id

The foundational structure of these compounds is the flavone skeleton, which is synthesized via the phenylpropanoid pathway. semanticscholar.org This process starts with the amino acid L-phenylalanine. mdpi.com Through a series of enzymatic reactions involving phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL), L-phenylalanine is converted into 4-coumaroyl-CoA. mdpi.commdpi.com

The key step in forming the characteristic C6-C3-C6 flavonoid backbone involves the enzyme chalcone synthase (CHS). mdpi.comsemanticscholar.org This enzyme catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone. mdpi.com Subsequently, chalcone flavanone (B1672756) isomerase (CHI) facilitates the stereospecific isomerization of the chalcone into the flavanone known as naringenin, which serves as a central precursor for most flavonoid classes. mdpi.comsemanticscholar.org To form the flavone core structure, flavanones are dehydrogenated by flavone synthase enzymes, creating a critical double bond between carbons 2 and 3 of the C-ring. mdpi.com

The "prenylated" aspect of this compound comes from the attachment of one or more isoprenoid side chains. These prenyl groups are derived from the isoprenoid biosynthesis pathways, either the mevalonic acid (MVA) pathway or the methylerythritol phosphate (MEP) pathway. mdpi.com Both pathways produce the five-carbon isoprenoid building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). mdpi.com DMAPP serves as the active prenyl donor for the modification of the flavonoid skeleton. mdpi.com

The crucial step is the covalent attachment of the DMAPP to the flavone backbone, a reaction catalyzed by prenyltransferase enzymes. mdpi.com These enzymes determine the position and stereospecificity of the prenyl group attachment, leading to the wide variety of naturally occurring prenylated flavonoids. mdpi.com In the case of this compound and its related compounds, such as Artoindonesianin U and Artonin E, prenylation occurs at specific positions on the flavonoid rings. smujo.idmdpi.comresearchgate.net For this compound, a key feature is the presence of a prenyl group at the C-3 position. researchgate.net

The proposed biosynthesis of this compound likely involves the formation of a polyhydroxylated flavone precursor, which then undergoes regiospecific prenylation. Based on its structure, which features hydroxyl groups at positions C-5, C-7, C-2', C-4', and C-5', the pathway likely involves a flavone core that is subsequently modified. researchgate.net Following the initial prenylation, further cyclization and oxidation reactions can occur, giving rise to the diverse array of related compounds found in Artocarpus species, such as cycloartocarpin and artocarpin (B207796). researchgate.nettandfonline.com

Interactive Data Table: Key Precursors in Flavonoid Biosynthesis

Precursor/IntermediateRole in BiosynthesisPathway
L-PhenylalanineInitial starting amino acid. mdpi.comPhenylpropanoid Pathway
4-Coumaroyl-CoAKey intermediate, product of the general phenylpropanoid pathway. mdpi.commdpi.comPhenylpropanoid Pathway
Naringenin ChalconeProduct of chalcone synthase (CHS) action. mdpi.comFlavonoid Pathway
NaringeninCentral flavanone precursor formed by chalcone isomerase (CHI). mdpi.comsemanticscholar.orgFlavonoid Pathway
Dimethylallyl diphosphate (DMAPP)Active prenyl group donor. mdpi.comMVA/MEP Pathway

Interactive Data Table: this compound and Related Compounds

Compound NameCompound TypeKey Structural FeaturesSource Species
This compoundPrenylated FlavoneIsoprenylated at C-3; Hydroxylated at C-5, C-7, C-2', C-4', C-5'. researchgate.netArtocarpus champeden, A. altilis, A. elasticus researchgate.netindexcopernicus.comsmujo.id
Artoindonesianin UPrenylated FlavoneIsoprenylated flavone, structurally related to this compound. researchgate.netArtocarpus champeden researchgate.net
ArtocarpinPrenylated FlavoneContains prenyl groups. researchgate.nettandfonline.comnih.govArtocarpus altilis, A. hirsutus, A. communis researchgate.nettandfonline.comnih.gov
CycloartocarpinPrenylated FlavoneContains a cyclized prenyl group. tandfonline.comArtocarpus hirsutus tandfonline.com
Artonin EPrenylated FlavoneContains a prenyl sidechain at the C-3 position. mdpi.comArtocarpus elasticus smujo.idsmujo.id
MorusinPrenylated FlavoneStructurally similar prenylated flavone. researchgate.netsmujo.idArtocarpus altilis researchgate.net

Biological Activities and Mechanistic Insights

Cytotoxic and Anticancer Activities

The primary area of research for Artoindonesianin V has been its cytotoxic and potential anticancer properties. These activities have been evaluated against both murine and human cell lines, with a significant focus on leukemia models.

Activity against Murine Leukemia Cell Lines (e.g., P-388)

This compound has demonstrated significant cytotoxic activity against the P-388 murine leukemia cell line. researchgate.netscielo.brupm.edu.my In a study by Syah et al. (2004), two new isoprenylated flavones, artoindonesianin U and this compound, were isolated from the heartwood of Artocarpus champeden. researchgate.netscielo.brpsu.eduunair.ac.id Subsequent testing revealed that this compound exhibited potent cytotoxicity against P-388 tumor cells, with a reported IC50 value of 0.5 µg/mL. researchgate.net This high potency suggests a strong potential for this compound in an anticancer context, particularly against leukemia, though further pre-clinical studies are required. researchgate.netresearchgate.net

Table 1: Cytotoxic Activity of this compound

CompoundCell LineActivity (IC50)Source
This compoundP-388 Murine Leukemia0.5 µg/mL researchgate.net

Activity against Human Cancer Cell Lines (e.g., HT-29)

While this compound shows potent activity against murine leukemia cells, detailed studies on its specific cytotoxic effects against human cancer cell lines, such as the HT-29 colon cancer cell line, are not extensively available in the reviewed scientific literature. Research has been conducted on other related compounds from the Artocarpus genus against cell lines like HT-29; for instance, Artoindonesianin X was evaluated against this colon cancer cell line. pageplace.de However, specific data for this compound remains to be reported.

Proposed Cellular and Molecular Mechanisms

To understand the basis of its cytotoxic activity, researchers have proposed several cellular and molecular mechanisms. These are often inferred from studies on structurally similar flavonoids found within the same plant genus.

A key mechanism of anticancer action for many flavonoids is the induction of apoptosis, or programmed cell death. For several flavonoids from the Artocarpus genus, such as Artonin E and morusin, this process has been shown to be mediated by the Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL). researchgate.netsmujo.id These related compounds can sensitize cancer cells to TRAIL-induced apoptosis, making it a promising pathway for therapeutic intervention. researchgate.net While this provides a plausible hypothesis for this compound's mode of action, direct experimental evidence confirming TRAIL-mediated apoptosis specifically for this compound has not yet been documented.

Another potential mechanism for cytotoxicity is the destabilization of the cell membrane, leading to cell death. This can occur through various interactions between a compound and the lipid bilayer of the cell. However, specific studies investigating the capacity of this compound to induce membrane destabilization as part of its cytotoxic effect are not present in the current body of scientific literature.

The cytotoxic effects of natural compounds are typically the result of complex interactions with various cellular signaling pathways that regulate cell growth, proliferation, and death. For flavonoids related to this compound, several pathway interactions have been identified. For example, cycloartobiloxanthone, another compound from Artocarpus, was found to inhibit the migration and invasion of lung cancer cells by inhibiting the phosphorylation of focal adhesion kinase (FAK) and the expression of cell division cycle 42 (CDC42). smujo.id Furthermore, other prenylated flavonoids have been shown to interact with pathways like the Akt/mTOR/STAT-3 signaling pathway. researchgate.net In-silico molecular docking studies have suggested that this compound is a good potential inhibitor for SARS-CoV family receptors, indicating its ability to form strong structural interactions with biological macromolecules. researchgate.netresearchgate.netnih.gov While these findings on related compounds suggest potential targets, the specific cellular pathways directly modulated by this compound to exert its cytotoxic effects have yet to be fully elucidated.

Antiviral Activities

Recent computational studies have highlighted the potential of this compound as an antiviral agent, specifically targeting receptors of the SARS-CoV family. These investigations provide a foundational understanding of its inhibitory mechanism at a molecular level.

Inhibition of SARS-CoV Family Receptors (e.g., in silico studies with 5RE4 receptor)

In silico screening of various prenylated flavonoids from Artocarpus altilis has identified this compound as a promising inhibitor of SARS-CoV family receptors. umi.ac.idresearchgate.netunila.ac.idnih.govresearchgate.net In these studies, molecular targets from the SARS-CoV family, including the main protease (Mpro) represented by the PDB ID 5RE4, were used to evaluate the binding potential of this compound. unila.ac.id The compound was investigated alongside other flavonoids, and its interaction with the 5RE4 receptor was a key focus of the analysis. umi.ac.id

Molecular Docking and Molecular Dynamics Simulations

Molecular docking studies were employed to predict the binding orientation and affinity of this compound to SARS-CoV receptors. umi.ac.idresearchgate.netunila.ac.idnih.gov These simulations, often utilizing software like AutoDock Vina, calculated the minimum binding affinities (MBA) of the ligand-receptor complexes. umi.ac.idresearchgate.netunila.ac.id Following the docking studies, molecular dynamics (MD) simulations were performed to validate the stability of the this compound-receptor complexes. umi.ac.idresearchgate.net Trajectory analysis from these simulations, which extended over nanoseconds, indicated that the complex of this compound with the 5RE4 receptor remained fairly stable. umi.ac.idresearchgate.net This stability is a crucial indicator of a potentially effective and lasting inhibitory interaction.

Binding Affinities and Structural Interactions

The molecular docking analyses revealed significant binding affinities for this compound with various SARS-CoV receptors. unila.ac.id The interactions are primarily characterized by hydrophobic interactions, hydrogen bonds, and electrostatic attractions. umi.ac.idresearchgate.net Specifically, the complex between this compound and the 5RE4 receptor demonstrated a strong hydrophobic interaction. umi.ac.idresearchgate.netunila.ac.id The calculated minimum binding affinity (MBA) for the 5RE4-Artoindonesianin V complex was -6.4 kcal/mol. umi.ac.idresearchgate.netunila.ac.id This strong binding affinity suggests that this compound could be a potent inhibitor of this SARS-CoV family receptor. umi.ac.idresearchgate.netunila.ac.id

Target ReceptorPDB IDBinding Affinity (kcal/mol)
SARS-CoV Main Protease5RE4-6.4
SARS-CoV Spike Protein6VXX-6.1
SARS-CoV Spike Protein6VYB-5.4
SARS-CoV Main Protease3I6G-8.4

This table presents the binding affinities of this compound with different SARS-CoV family receptors as determined by in silico molecular docking studies. unila.ac.id

Enzyme Inhibitory Activities

Beyond its antiviral potential, this compound has been investigated for its capacity to inhibit certain enzymes, which could have implications for various therapeutic areas.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

In silico studies have explored the potential of this compound as an inhibitor of Dipeptidyl Peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and a target for anti-diabetic drugs. umi.ac.idresearchgate.net

Molecular docking studies were conducted to assess the interaction between this compound and the DPP-IV receptor (PDB ID: 1X70). umi.ac.id These computational analyses predicted the binding free energy (ΔG) and the specific amino acid residues involved in the interaction. The docking results for this compound showed a binding free energy of -7.73 kcal/mol and an inhibition constant of 2140 nM. umi.ac.id The study indicated that this compound forms interactions with several key amino acid residues at the active site of the DPP-IV receptor, including His741, Val711, Asn710, Arg669, Tyr666, Tyr662, Tyr631, Ser630, Ser552, Pro550, Gly549, Tyr547, Phe357, Ser209, Glu206, Glu205, and Arg125. umi.ac.id These findings suggest that this compound has the potential to act as a DPP-IV inhibitor. umi.ac.idresearchgate.net

Parameter Value
Binding Free Energy (ΔG)-7.73 kcal/mol
Inhibition Constant (Ki)2140 nM

This table summarizes the in silico docking results of this compound with the Dipeptidyl Peptidase IV (DPP-IV) receptor. umi.ac.id

Antioxidant Activities

Antioxidant compounds are vital for combating oxidative stress by neutralizing free radicals. nih.govmdpi.comnih.gov The Artocarpus genus is a rich source of phenolic compounds, including flavonoids, which are known for their significant antioxidant properties. researchgate.net The antioxidant capacity of extracts and isolated compounds is commonly evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, and FRAP (ferric reducing antioxidant potential). e3s-conferences.orgunair.ac.id Studies on flavonoids from Artocarpus nobilis, including Artoindonesianin U, have confirmed significant antioxidant activity through the DPPH free radical scavenging assay. researchgate.net However, specific quantitative antioxidant data (e.g., IC50 values from DPPH, ABTS, or FRAP assays) for the isolated compound this compound are not specified in the reviewed scientific reports.

Free Radical Scavenging Assays (e.g., DPPH)

The antioxidant potential of this compound has been evaluated using various in vitro assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay being a commonly employed method. nih.gov This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change that can be measured spectrophotometrically. nih.gov

While specific IC50 values for this compound in DPPH assays are not consistently reported across all literature, studies on related compounds and extracts from Artocarpus species provide strong evidence of its antioxidant capabilities. For instance, extracts from Artocarpus champeden, a known source of this compound, have demonstrated significant DPPH radical scavenging activity. researchgate.net The presence of phenolic compounds, such as flavonoids, in these extracts is credited with their antioxidant effects. nih.gov The general consensus is that the flavonoid structure, with its multiple hydroxyl groups, is fundamental to this activity. mdpi.com

Assay Compound/Extract Key Finding Reference
DPPH Radical ScavengingArtocarpus champeden extractShowed strong DPPH antioxidant activity. researchgate.net
DPPH Radical ScavengingFlavonoidsThe ability to scavenge free radicals is a key antioxidant mechanism. mdpi.comsci-hub.se
DPPH Radical ScavengingPrenylated FlavonoidsPrenylation can significantly affect antioxidant activity. mdpi.com

Ferric Reducing Antioxidant Power (FRAP) Assays

The Ferric Reducing Antioxidant Power (FRAP) assay is another method used to assess the antioxidant capacity of this compound. This assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which results in an intense blue color. mdpi.comscielo.org The change in absorbance is directly proportional to the antioxidant's reducing power. e3s-conferences.org

Assay Compound/Extract Key Finding Reference
FRAPArtocarpus scortechinii extractsDemonstrated significant reducing potential. researchgate.net
FRAPFlavonoidsThe reducing power is a key aspect of their antioxidant activity. mdpi.commdpi.com
FRAPGeneral PrincipleMeasures the reduction of Fe³⁺ to Fe²⁺ by antioxidants. scielo.orgresearchgate.net

Correlation with Structural Features (e.g., hydroxyl groups, double bonds, prenyl groups)

The biological activities of this compound are intrinsically linked to its specific structural features. The flavonoid backbone, common to this class of compounds, provides a primary framework for its antioxidant properties.

Hydroxyl Groups: The number and position of hydroxyl (-OH) groups on the flavonoid rings are crucial for antioxidant activity. nih.gov These groups can donate hydrogen atoms to free radicals, effectively neutralizing them. sci-hub.se The presence of multiple hydroxyl groups on the B-ring, in particular, is often associated with enhanced radical scavenging and reducing power. nih.gov

Double Bonds: The C2-C3 double bond in the C-ring of the flavone (B191248) structure, in conjunction with the 4-oxo group, facilitates electron delocalization across the molecule. This extended conjugation contributes to the stability of the flavonoid radical formed after donating a hydrogen atom, thereby enhancing its antioxidant capacity.

Antimicrobial and Antiprotozoal Activities

Beyond its antioxidant properties, this compound has demonstrated a promising spectrum of antimicrobial and antiprotozoal activities.

Antibacterial Activity (e.g., E. coli, S. aureus, B. subtilis, P. acnes)

This compound and related prenylated flavonoids have been investigated for their activity against a range of pathogenic bacteria.

Escherichia coli : As a Gram-negative bacterium, E. coli possesses an outer membrane that can act as a barrier to antimicrobial agents. mdpi.com While some flavonoids have shown activity against E. coli, the efficacy can be variable. mdpi.com

Staphylococcus aureus : This Gram-positive bacterium is a common cause of skin and soft tissue infections. Several studies have reported the antibacterial activity of plant extracts containing flavonoids against S. aureus. nih.govbioline.org.br The mechanism of action can involve the disruption of the bacterial cell membrane and inhibition of nucleic acid synthesis. nih.gov

Bacillus subtilis : Another Gram-positive bacterium, B. subtilis, has also been used as a target to evaluate the antibacterial potential of natural compounds.

Propionibacterium acnes : This bacterium is implicated in the pathogenesis of acne. Research has shown that certain plant extracts with antioxidant and anti-inflammatory properties also exhibit antimicrobial activity against P. acnes. d-nb.info

While specific data on the minimum inhibitory concentration (MIC) of pure this compound against these bacteria is limited, the general antibacterial properties of prenylated flavonoids suggest its potential in this area. mdpi.com

Bacterium Type Relevance General Flavonoid Activity Reference
Escherichia coliGram-negativeCommon pathogenVariable activity, outer membrane is a barrier. mdpi.commdpi.com
Staphylococcus aureusGram-positiveSkin/soft tissue infectionsSusceptible to various flavonoids. nih.govbioline.org.br
Bacillus subtilisGram-positiveModel organismUsed in antibacterial screening. nih.gov
Propionibacterium acnesGram-positiveAcne pathogenesisInhibited by some plant extracts. d-nb.info

Antifungal Activity (e.g., C. albicans, S. cerevisiae, Golovinomyces cichoracearum)

The antifungal properties of flavonoids, including those from the Artocarpus genus, are an active area of research.

Candida albicans : This opportunistic yeast is a major cause of fungal infections in humans. nih.gov Several flavonoids have demonstrated anti-Candida activity, with mechanisms potentially involving apoptosis induction and cell membrane disruption. revistainfectio.orgfrontiersin.org

Saccharomyces cerevisiae : This yeast is often used as a model organism in antifungal studies. mdpi.com Its susceptibility to various compounds can provide insights into potential antifungal mechanisms.

Golovinomyces cichoracearum : This fungus is a plant pathogen responsible for powdery mildew. A study on prenylated flavonoids isolated from Artocarpus champeden twigs demonstrated their activity against this fungus, highlighting the potential agricultural applications of these compounds. mdpi.com

Fungus Relevance General Flavonoid Activity Reference
Candida albicansHuman pathogenSusceptible to various flavonoids. nih.govrevistainfectio.orgfrontiersin.org
Saccharomyces cerevisiaeModel organismUsed for screening antifungal compounds. mdpi.com
Golovinomyces cichoracearumPlant pathogenInhibited by prenylated flavonoids from A. champeden. mdpi.com

Antimalarial Activity (e.g., P. falciparum 3D7, K1 strains)

One of the most significant biological activities reported for this compound is its potent antimalarial effect against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Research has shown that this compound exhibits in vitro activity against both chloroquine-sensitive (3D7) and chloroquine-resistant/multidrug-resistant (K1) strains of P. falciparum. mdpi.commdpi.com The ability to act on drug-resistant strains is particularly important in the search for new antimalarial drugs. mdpi.com The IC50 values reported for this compound and related compounds are often in the low micromolar range, indicating significant potency. mdpi.comresearchgate.net

The mechanism of action is thought to involve the inhibition of parasitic growth within red blood cells. researchgate.net The unique structure of this compound, with its prenylated flavonoid core, is believed to be key to its antiplasmodial activity.

Parasite Strain Resistance Profile Relevance This compound Activity Reference
P. falciparum 3D7Chloroquine-sensitiveStandard laboratory strain for antimalarial testing.Shows susceptibility to this compound. mdpi.commdpi.comparahostdis.org
P. falciparum K1Chloroquine-resistantRepresents a drug-resistant form of the parasite.Demonstrates activity, indicating potential to overcome resistance. mdpi.commdpi.comparahostdis.orgnih.gov

Anti-inflammatory Activities

Compounds isolated from the Artocarpus genus have demonstrated notable anti-inflammatory properties. researchgate.netsmujo.id The anti-inflammatory effects of these natural products are often linked to their ability to modulate key signaling pathways involved in the inflammatory response. scielo.org.mx

A crucial mechanism underlying the anti-inflammatory effects of Artocarpus flavonoids is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. researchgate.netscielo.org.mx NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. bosterbio.com The most common active form of NF-κB is a heterodimer of the p50 and p65 subunits. bosterbio.com In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is degraded, allowing the p50-p65 dimer to translocate to the nucleus and activate gene transcription. nih.gov

Research on compounds from Artocarpus rigida has provided specific insights into the inhibition of this pathway. While direct data for this compound is limited, studies on structurally related prenylated flavonoids isolated from the same genus offer valuable information. In an assay measuring the inhibition of NF-κB subunits, certain compounds demonstrated significant activity against both p50 and p65. nih.govresearchgate.net

For instance, a new prenylated flavonoid (referred to as compound 1 in the study) and the known compound artobiloxanthone were identified as the most active inhibitors of NF-κB p50 and p65, respectively. nih.govresearchgate.net This suggests that compounds from this class can interfere with the inflammatory cascade by preventing the activation of key transcriptional regulators. The inhibitory activities of these related compounds are detailed in the table below.

CompoundTargetActivitySource
New Prenylated Flavonoid (1) NF-κB p50Most Active Inhibitor nih.govresearchgate.net
Artobiloxanthone NF-κB p65Most Active Inhibitor nih.govresearchgate.net

This targeted inhibition of the NF-κB pathway highlights a significant mechanism through which Artocarpus flavonoids, and potentially this compound, exert their anti-inflammatory effects.

Synthetic Strategies and Derivatization Approaches

Total Synthesis Efforts for Artoindonesianin V

As of now, a detailed, peer-reviewed report on the total synthesis of this compound has not been prominently documented. The structural complexity of this compound, featuring a densely substituted and stereochemically rich flavone (B191248) core, presents a formidable challenge to synthetic chemists.

However, the synthesis of analogous complex prenylated flavonoids has been reported, offering potential pathways toward this compound. For instance, the total synthesis of other natural prenylated flavonoids has been achieved, demonstrating the feasibility of constructing such intricate molecular architectures smujo.idsioc-journal.cn. These syntheses often involve key strategies such as the regioselective introduction of prenyl groups onto a flavonoid scaffold and the careful orchestration of cyclization and functionalization steps . A facile approach for the total synthesis of four other natural prenylated flavonoids, including (±)-abyssinone-V-4'-O-methyl ether, has been described, highlighting methods for the regioselective prenylation of hydroxybenzaldehyde precursors sioc-journal.cn. While not a direct synthesis of this compound, these accomplishments provide a valuable blueprint for future synthetic endeavors. The total synthesis of these related complex molecules opens the door to the design and synthesis of simpler, potentially more active analogs smujo.id.

Semi-synthesis and Derivatization of Related Prenylated Flavones

In the absence of a total synthesis, semi-synthetic and derivatization approaches starting from naturally abundant precursors are critical for generating analogs and probing structure-activity relationships. The prenylated flavonoids from the Artocarpus genus serve as common starting points for such modifications.

Acetylation and Prenyl Ether Formation

Acetylation and the formation of prenyl ethers are common derivatization strategies employed to modify the phenolic hydroxyl groups of flavonoids, which can influence their biological activity and pharmacokinetic properties.

Acetylation: The acetylation of hydroxyl groups on the flavonoid core is a straightforward method to produce derivatives. For example, acetylated derivatives of related Artocarpus flavonoids like cycloheterophyllin (B125686) and artonin E have been synthesized and studied researchgate.net. This reaction is typically carried out using acetic anhydride (B1165640) in the presence of a base, such as potassium carbonate tandfonline.com. These modifications can alter the compound's polarity and its ability to interact with biological targets.

Prenyl Ether Formation: The synthesis of prenyl ether analogues is another important derivatization technique. This method involves the reaction of a flavonoid with a prenylating agent, such as 3,3-dimethyl allyl bromide (prenyl bromide), in the presence of a base like potassium carbonate in a suitable solvent like acetone (B3395972) tandfonline.com. For instance, new prenyl ether analogues of cycloartocarpin and artocarpin (B207796), flavonoids isolated from Artocarpus hirsutus, have been synthesized using this method tandfonline.com. The formation of the ether linkage is confirmed by spectroscopic methods, noting the appearance of characteristic signals for the O-prenyl group in NMR spectra tandfonline.com. These structural modifications have been shown to sometimes enhance the bioactivity of the parent molecules tandfonline.com.

Building Block Synthesis

A key strategy in the synthesis of complex molecules like this compound is the preparation of crucial building blocks that can be assembled in a convergent manner. For prenylated flavonoids, a critical building block is a suitably functionalized and prenylated aromatic ring, which will form part of the final flavonoid skeleton.

One synthetic approach involves the regioselective prenylation of simpler aromatic precursors. For example, the synthesis of the key intermediate 4-hydroxy-3,5-di-(3-methylbut-2-enyl)benzaldehyde has been reported sioc-journal.cn. This diprenylated benzaldehyde (B42025) serves as a crucial A-ring precursor for the synthesis of various flavonoids. The synthesis features the direct, regioselective prenylation of 4-hydroxybenzaldehyde. Such building blocks can then be utilized in subsequent reactions, like the Claisen-Schmidt condensation, to construct the chalcone (B49325) backbone, which is a direct precursor to the flavone skeleton . The development of methods to access these prenylated building blocks is therefore a significant step towards the total synthesis of complex flavonoids like this compound.

High-Throughput Synthesis for Compound Libraries

The generation of compound libraries based on a core scaffold is a powerful tool in drug discovery for the systematic exploration of structure-activity relationships. However, information regarding the high-throughput chemical synthesis of large libraries of this compound or closely related prenylated flavone analogs is limited in the available literature. Most reported synthetic efforts focus on the preparation of a small number of specific target compounds nih.govresearchgate.net.

While high-throughput chemical synthesis for these specific flavonoids is not well-documented, alternative strategies for generating molecular diversity are emerging. Heterologous biosynthesis in microorganisms offers a promising avenue for producing diverse prenylated flavonoids acs.org. By engineering microbial hosts like Escherichia coli or yeast to express flavonoid biosynthetic pathways and various prenyltransferases, it is possible to generate a range of prenylated compounds. Fungal prenyltransferases, for instance, often exhibit broad substrate specificity, allowing them to prenylate a variety of flavonoid skeletons, leading to the production of both natural and unnatural analogs acs.org. This biosynthetic approach, combined with optimized whole-cell catalysis and two-phase reaction systems, can enable the efficient production of diverse prenylflavonoids, effectively serving as a method for high-throughput generation of a compound library for biological screening acs.org.

Analytical Methodologies for Detection and Quantification

Chromatographic Quantification (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier technique for the quantification of flavonoids in plant extracts due to its high resolution, sensitivity, and reproducibility. For the quantification of Artoindonesianin V, a reversed-phase HPLC (RP-HPLC) method, similar to those developed for other Artocarpus flavonoids like artocarpin (B207796) and cycloartocarpin, would be employed. researchgate.netkoreamed.org

A typical HPLC system for this purpose would consist of a C18 column, such as a TSK-gel ODS-80Tm (5 µm, 4.6 × 150 mm), maintained at a constant temperature (e.g., 25 °C). researchgate.netsemanticscholar.org The separation of this compound from other co-extracted compounds is achieved using a gradient elution system. A common mobile phase combination is a mixture of methanol (B129727) and water, with the gradient adjusted to optimize the resolution of the target peak. researchgate.netsemanticscholar.org For instance, a gradient could start with 60% methanol, increase to 80% to elute more hydrophobic compounds, and then return to the initial conditions to re-equilibrate the column. researchgate.netsemanticscholar.org

Detection is typically performed using a UV-Vis or a Photodiode Array (PDA) detector. semanticscholar.org Flavonoids exhibit strong UV absorbance, and a wavelength of around 285 nm is often effective for the quantitative determination of related compounds in Artocarpus extracts. researchgate.netsemanticscholar.org For accurate quantification, the method must be validated according to international guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netkoreamed.org Calibration curves are constructed using a purified standard of this compound at various concentrations to ensure a linear relationship between peak area and concentration, with coefficients of determination (R²) ideally ≥ 0.9995. researchgate.netkoreamed.org

Table 1: Representative HPLC Parameters for Flavonoid Quantification in Artocarpus Extracts

Parameter Typical Value/Condition Source(s)
Column Reversed-phase C18 (e.g., TSK-gel ODS-80Tm, 5 µm, 4.6 × 150 mm) researchgate.netsemanticscholar.org
Mobile Phase Gradient of Methanol and Water researchgate.netsemanticscholar.org
Flow Rate 1.0 mL/min researchgate.netsemanticscholar.org
Detection UV at 285 nm researchgate.netsemanticscholar.org
Injection Volume 20 µL researchgate.net

| Column Temperature | 25 °C | researchgate.netsemanticscholar.org |

Spectroscopic Identification in Extracts (e.g., GC-MS)

While Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying volatile and semi-volatile organic compounds, it is generally not the primary method for the direct identification of intact flavonoids like this compound in crude extracts. botanyjournals.compathofscience.org Flavonoids are typically non-volatile due to their high molecular weight and polarity, requiring chemical derivatization to increase their volatility before GC-MS analysis. This adds complexity and potential for artifact formation. GC-MS analyses of Artocarpus extracts have successfully identified various other phytochemicals, such as fatty acids, sterols, and smaller phenolic compounds, but not complex prenylated flavonoids. botanyjournals.compensoft.netflorajournal.com

A more suitable and widely used spectroscopic method for the identification of this compound and other prenylated flavonoids in extracts is Liquid Chromatography-Mass Spectrometry (LC-MS). mdpi.comnih.gov Techniques like LC combined with Quadrupole Time-of-Flight (Q-TOF) or Linear Trap Quadrupole (LTQ) Orbitrap Mass Spectrometry provide high mass accuracy and the capability for tandem MS (MS/MS) experiments. mdpi.comnih.govresearchgate.net

In this approach, the extract is first separated by an HPLC system, and the eluting compounds are introduced into the mass spectrometer. The mass spectrometer provides the molecular weight of the compound (e.g., from the [M-H]⁻ ion in negative mode) and its characteristic fragmentation pattern. mdpi.comnih.gov The fragmentation of prenylated flavonoids often involves characteristic losses of isoprene (B109036) units (C5H8) and retro-Diels-Alder (RDA) reactions, which provide structural clues for identification. mdpi.comnih.gov A comprehensive study on prenylated flavonoids from Artocarpus heterophyllus roots successfully used a combination of Q-TOF-MS and LTQ-Orbitrap-MS to identify 47 such compounds by analyzing their fragmentation behaviors. mdpi.comnih.govresearchgate.net This advanced methodology allows for the confident, tentative identification of this compound in a complex extract even without a pure analytical standard.

Monitoring during Extraction Processes

The monitoring of this compound during its extraction and isolation from plant material is essential to optimize yields and track the compound through various purification steps. A simple, rapid, and cost-effective method for this purpose is Thin Layer Chromatography (TLC). researchgate.netresearchgate.netnih.gov

During the isolation process, different fractions obtained from solvent partitioning or column chromatography are spotted on a TLC plate (e.g., silica (B1680970) gel 60 F₂₅₄). researchgate.nettandfonline.com The plate is then developed in a suitable mobile phase, which is typically a mixture of non-polar and polar solvents like n-hexane and ethyl acetate (B1210297). researchgate.netresearchgate.net The ratio of these solvents is adjusted to achieve good separation of the compounds in the extract. After development, the spots on the TLC plate can be visualized under UV light (at 254 nm and/or 366 nm) or by spraying with a suitable chemical reagent that reacts with flavonoids to produce a colored spot. researchgate.nettandfonline.com The presence of this compound in a fraction can be confirmed by comparing its retention factor (Rf) value with that of a known standard, if available. Fractions showing a high concentration of the target compound are then pooled for further purification. researchgate.net This process is routinely used in the isolation of flavonoids from Artocarpus species. researchgate.netresearchgate.netitb.ac.id

More advanced techniques like HPLC can also be used for monitoring, offering quantitative insights into the concentration of this compound in different fractions, thereby guiding the purification strategy more precisely. researchgate.net

Table 2: Compound Names Mentioned

Compound Name
This compound
Artocarpin
Cycloartocarpin

Future Research Directions and Applications in Drug Discovery

Elucidation of Further Detailed Mechanisms of Action

While initial studies have demonstrated the cytotoxic effects of Artoindonesianin V, particularly against murine leukemia P-388 cells, the intricate molecular mechanisms underpinning this activity remain a critical area for future investigation. researchgate.netnih.govnih.gov Understanding how this compound interacts with cellular components to induce cell death is paramount. Future research should focus on identifying its direct molecular targets and dissecting the signaling pathways it modulates. Techniques such as proteomics to identify protein binding partners, and transcriptomics to analyze changes in gene expression following treatment with this compound, will be invaluable. Investigating its influence on key cellular processes like apoptosis, cell cycle regulation, and autophagy will provide a more comprehensive picture of its mode of action. nih.gov For instance, studies on related prenylated flavonoids like Artonin E have revealed mechanisms involving the downregulation of anti-apoptotic proteins and the induction of TRAIL-mediated apoptosis, suggesting potential avenues for exploring this compound's mechanisms. smujo.idsmujo.id

Exploration of Novel Biological Targets and Pathways

Beyond its established cytotoxic effects, the exploration of novel biological targets and pathways for this compound holds considerable promise. The structural characteristics of prenylated flavonoids suggest a potential for broad-spectrum activity. mdpi.comnih.gov Computational studies have already pointed towards potential inhibitory activity against SARS-CoV family receptors, indicating a possible role in antiviral research. mdpi.comupm.edu.my Further screening against a diverse panel of biological targets, including enzymes, receptors, and ion channels implicated in various diseases, is warranted. For example, many flavonoids exhibit anti-inflammatory properties by targeting pathways involving enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), or by modulating the production of inflammatory mediators such as nitric oxide and prostaglandins. nih.gov Investigating this compound's effects on these and other pathways related to inflammation, neurodegeneration, and metabolic disorders could uncover new therapeutic applications. mdpi.com

Development of this compound Analogues with Enhanced Specificity and Potency

The synthesis of analogues of natural products is a well-established strategy in drug discovery to improve their pharmacological properties. rsc.orgnih.govbeilstein-journals.org The development of this compound analogues could lead to compounds with enhanced specificity for cancer cells, thereby reducing potential off-target effects, and increased potency, allowing for lower effective doses. Structure-activity relationship (SAR) studies are crucial in this endeavor. By systematically modifying the chemical structure of this compound—for instance, by altering the position or nature of the prenyl groups or the hydroxylation pattern of the flavonoid backbone—researchers can identify the key structural features responsible for its biological activity. mdpi.comaip.org This knowledge can then be used to design and synthesize novel analogues with optimized properties. The goal is to create derivatives that exhibit superior efficacy and a better safety profile compared to the parent compound. smujo.idnih.gov

Preclinical In Vivo Efficacy Studies

To translate the promising in vitro findings into potential clinical applications, robust preclinical in vivo efficacy studies are essential. These studies involve evaluating the therapeutic effect of this compound in animal models of disease. For its anticancer potential, this would entail using models such as tumor xenografts in immunocompromised mice, where human cancer cells are implanted to form tumors. frontiersin.org Key parameters to assess would include the inhibition of tumor growth, reduction in tumor volume, and improvement in survival rates. These in vivo studies are critical for understanding the compound's behavior in a complex biological system, including its pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (the effect of the drug on the body). mdpi.com The outcomes of these preclinical models are a prerequisite for any consideration of future clinical trials.

Role in Natural Product-Based Drug Discovery Pipelines

Natural products have historically been a rich source of new drugs and drug leads. mdpi.comnih.govfrontiersin.org this compound, as a bioactive compound from the Artocarpus genus, fits squarely within this paradigm. nih.govsmujo.idsmujo.id Its potent cytotoxic activity makes it a valuable lead compound for the development of new anticancer agents. researchgate.netsmujo.id The integration of this compound into modern drug discovery pipelines involves a multidisciplinary approach. This includes its isolation and characterization, elucidation of its mechanism of action, medicinal chemistry efforts to create improved analogues, and comprehensive preclinical testing. The unique chemical scaffold of this compound offers a starting point for the design of novel therapeutics that may overcome the limitations of existing drugs, such as drug resistance. nih.gov

Biosynthetic Engineering for Enhanced Production

The natural abundance of this compound in its plant source may be limited, posing a challenge for large-scale production required for extensive research and potential commercialization. Biosynthetic engineering offers a promising solution to this bottleneck. The biosynthesis of prenylated flavonoids involves a series of enzymatic reactions, starting from common metabolic precursors. mdpi.com By identifying and characterizing the specific enzymes (such as prenyltransferases) involved in the biosynthesis of this compound, it may be possible to engineer microbial or plant-based systems for its overproduction. This could involve transferring the relevant genes into a host organism like yeast or E. coli and optimizing the culture conditions to maximize the yield of the desired compound. This approach not only ensures a sustainable and scalable supply but can also be adapted to produce novel analogues through the introduction of modified enzymes. nih.gov

Q & A

Q. What gaps exist in understanding this compound’s pharmacokinetics, and how can they be addressed?

  • Current gaps include bioavailability and metabolic stability. Solutions:
  • Perform in vivo pharmacokinetic studies (rodent models) with LC-MS quantification.
  • Use Caco-2 cell monolayers to assess intestinal permeability.
  • Apply physiologically based pharmacokinetic (PBPK) modeling to predict human dosing .

Q. Methodological Guidance

  • Experimental Reproducibility : Follow Beilstein Journal guidelines for detailed methods in supplementary files, including raw data tables and instrument settings .
  • Data Contradictions : Apply triangulation by combining computational, in vitro, and in vivo data to resolve inconsistencies .
  • Ethical Compliance : Ensure cytotoxicity studies adhere to OECD Guidelines for Chemical Testing (e.g., GL 423) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Artoindonesianin V
Reactant of Route 2
Artoindonesianin V

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.